molecular formula C14H21NO5 B2610352 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 2361609-16-5

2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No. B2610352
CAS RN: 2361609-16-5
M. Wt: 283.324
InChI Key: UJFWEFPIFVQZAY-YWVKMMECSA-N
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Description

2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.324. The purity is usually 95%.
BenchChem offers high-quality 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

Compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been synthesized from corresponding amino acid esters via intramolecular reactions. These compounds are characterized by complex molecular structures, including lactone and piperidine rings. Their synthesis involves multi-step reactions, including lactonization and characterization techniques such as NMR spectroscopy and X-ray diffraction analysis, showcasing their structural complexity and the intricate methods required for their synthesis (Moriguchi et al., 2014).

Asymmetric Synthesis

Research into the asymmetric synthesis of bicyclic amino acid derivatives by Aza-Diels-Alder reactions in aqueous solution highlights the potential for creating stereochemically complex molecules. This approach allows for the synthesis of molecules with specific chiral centers, which is crucial for the development of enantiomerically pure pharmaceuticals (Waldmann & Braun, 1991).

Novel Scaffolds and Enantiomerically Pure Compounds

The synthesis of novel scaffolds such as tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduces new avenues for drug discovery. These scaffolds can serve as the foundation for the development of new therapeutic agents with potential applications in treating various diseases (Harmsen et al., 2011).

Scalable Synthesis Routes

Scalable synthesis routes for compounds like tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate demonstrate the industry's capability to produce these complex molecules in large quantities. This is essential for the commercialization of new drugs and highlights the importance of efficient, scalable chemical synthesis methods (Maton et al., 2010).

properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-5-19-12(17)11-8-6-9(10(16)7-8)15(11)13(18)20-14(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9+,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFWEFPIFVQZAY-YWVKMMECSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139026773

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